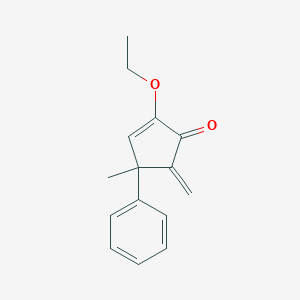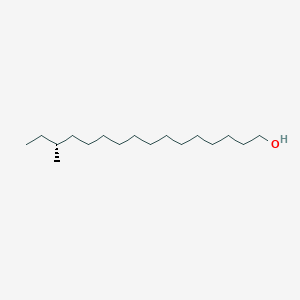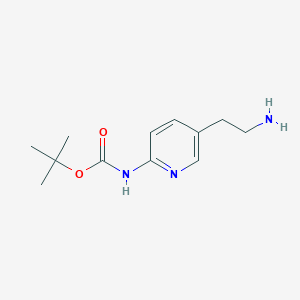![molecular formula C19H21N B12600358 1-[1-(3-Methylphenyl)-2-phenylethenyl]pyrrolidine CAS No. 912339-20-9](/img/structure/B12600358.png)
1-[1-(3-Methylphenyl)-2-phenylethenyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(3-Methylphenyl)-2-phenylethenyl]pyrrolidine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are widely used in medicinal chemistry due to their versatile biological activities and ability to serve as scaffolds for drug development
Métodos De Preparación
The synthesis of 1-[1-(3-Methylphenyl)-2-phenylethenyl]pyrrolidine can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin, which forms the pyrrolidine ring . The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like a Lewis acid to facilitate the cycloaddition. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-[1-(3-Methylphenyl)-2-phenylethenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Aplicaciones Científicas De Investigación
1-[1-(3-Methylphenyl)-2-phenylethenyl]pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[1-(3-Methylphenyl)-2-phenylethenyl]pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring’s nitrogen can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The compound’s phenylethenyl group can interact with hydrophobic pockets in receptors, modulating their activity and affecting cellular pathways .
Comparación Con Compuestos Similares
1-[1-(3-Methylphenyl)-2-phenylethenyl]pyrrolidine can be compared with other pyrrolidine derivatives such as:
Pyrrolidine-2-one: Known for its use in pharmaceuticals as a precursor to various drugs.
Pyrrolidine-2,5-diones: These compounds have shown significant biological activities, including anticancer and anti-inflammatory properties.
Prolinol: A derivative of pyrrolidine used in asymmetric synthesis and as a chiral auxiliary.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
912339-20-9 |
|---|---|
Fórmula molecular |
C19H21N |
Peso molecular |
263.4 g/mol |
Nombre IUPAC |
1-[1-(3-methylphenyl)-2-phenylethenyl]pyrrolidine |
InChI |
InChI=1S/C19H21N/c1-16-8-7-11-18(14-16)19(20-12-5-6-13-20)15-17-9-3-2-4-10-17/h2-4,7-11,14-15H,5-6,12-13H2,1H3 |
Clave InChI |
BZFYRLULQZPSSS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=CC2=CC=CC=C2)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


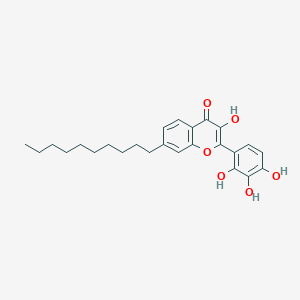
![N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12600286.png)
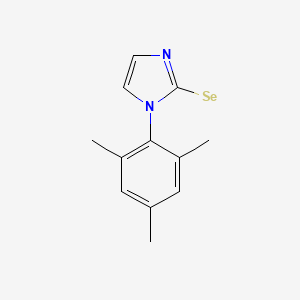
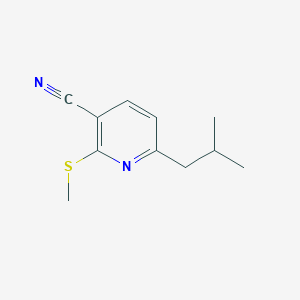
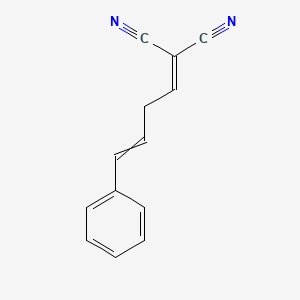
![1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12600308.png)


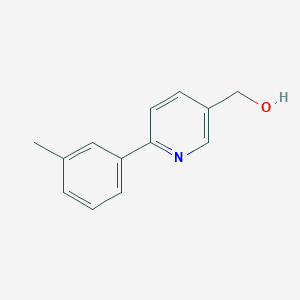
![[4-Methoxy-2-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B12600345.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N,N-diisopropylacetamide](/img/structure/B12600351.png)
